3-(3-fluoro-4-methoxyphenyl)propanoic acid
Overview
Description
3-(3-fluoro-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO3 It is characterized by a phenyl ring substituted with a fluoro group at the third position and a methoxy group at the fourth position, attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluoro-4-methoxybenzene with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, followed by hydrolysis to yield the desired product.
Another method involves the catalytic reduction of the corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas. This method is advantageous due to its high yield and selectivity .
Industrial Production Methods
Industrial production of this compound often employs large-scale Friedel-Crafts acylation reactions. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the reaction rate and yield. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluoro-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. For example, the fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-fluoro-4-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: It serves as a precursor for the synthesis of drug candidates targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-fluoro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The propanoic acid moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-(3-fluoro-4-methoxyphenyl)propanoic acid can be compared with other similar compounds, such as:
3-(4-methoxyphenyl)propanoic acid: Lacks the fluoro group, resulting in different chemical and biological properties.
3-(3-fluoro-4-hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and interactions.
3-(3-fluoro-4-methoxybenzoyl)propionic acid: Has a benzoyl group instead of a propanoic acid moiety, leading to different applications and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFWVRMLCVYIRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990165 | |
Record name | 3-(3-Fluoro-4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69888-90-0 | |
Record name | 3-Fluoro-4-methoxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69888-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Fluoro-4-methoxyphenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069888900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-Fluoro-4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-fluoro-4-methoxyphenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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